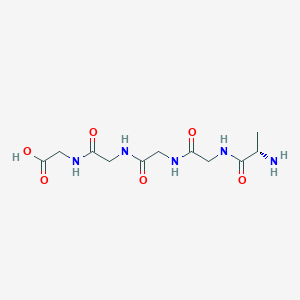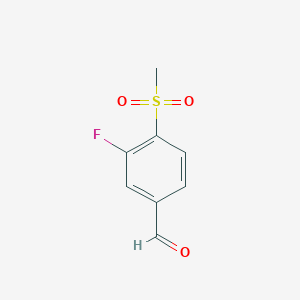
3-氟-4-(甲磺酰基)苯甲醛
描述
3-Fluoro-4-(methylsulfonyl)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a fluorine atom and a methylsulfonyl group in the compound suggests that it may have unique chemical and physical properties that could be of interest in various fields, such as drug discovery and materials science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of fluorinating agents and directing groups. For example, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the importance of substituents in determining the stability and reactivity of fluorinated compounds . Similarly, the use of orthanilic acids as transient directing groups in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes highlights a method that could potentially be adapted for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde can be complex, with various substituents influencing the overall conformation. For instance, in the case of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl group is almost perpendicular to the plane of the benzofuran, indicating that the fluorine atom can significantly affect the molecular geometry . This suggests that the fluorine and methylsulfonyl groups in 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also influence its molecular structure in a similar manner.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. For example, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity. This indicates that 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also participate in a range of chemical reactions, potentially serving as a precursor for the synthesis of more complex fluorinated molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with some structural similarity to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents, showing a specific solubility order . This information can be useful in predicting the solubility behavior of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, which is important for its practical applications in synthesis and formulation.
科学研究应用
Organic Synthesis and Catalysis
One of the key applications of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For example, it has been used in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes, employing commercially available orthanilic acids as transient directing groups. This method demonstrates the versatility of benzaldehydes in synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Xiao-Yang Chen & E. J. Sorensen, 2018).
Anticancer Research
In medicinal chemistry, derivatives of 3-Fluoro-4-(methylsulfonyl)benzaldehyde have been explored for their anticancer properties. The synthesis of fluorinated analogues of combretastatin A-4, using various fluorinated benzaldehydes, showcases the potential of this compound in developing new anticancer agents. These analogues retain potent cell growth inhibitory properties, suggesting their relevance in cancer therapy (N. Lawrence et al., 2003).
Solubility Studies
Understanding the solubility of chemical compounds in different solvents is crucial for their application in synthesis and formulation. The solubility of 1-Fluoro-4-(methylsulfonyl)benzene, closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in various organic solvents provides valuable data for its processing and application in chemical syntheses. Such studies help in the design of reaction conditions and the purification of final products (C. Qian et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of florfenicol, starting from p-(methylsulfonyl)benzaldehyde, highlights another application area. This process, which includes asymmetric aziridination and diastereoselectively ring-opening, exemplifies the use of 3-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives in the synthesis of enantiomerically pure compounds, which is of significant importance in developing pharmaceuticals (Zhong-Hua Wang et al., 2011).
安全和危害
未来方向
属性
IUPAC Name |
3-fluoro-4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDQOGYYWXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611638 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonyl)benzaldehyde | |
CAS RN |
254878-95-0 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

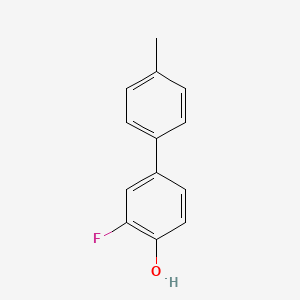
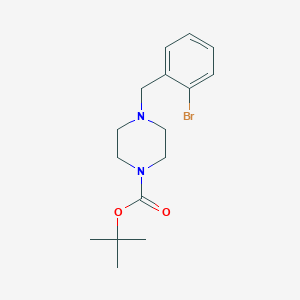
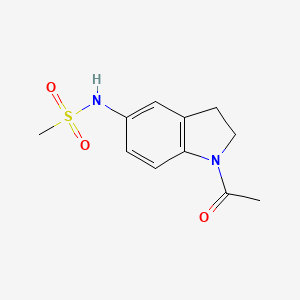
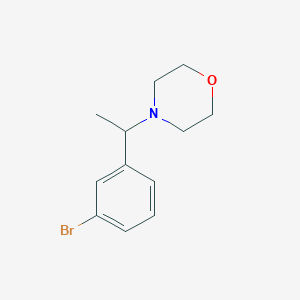
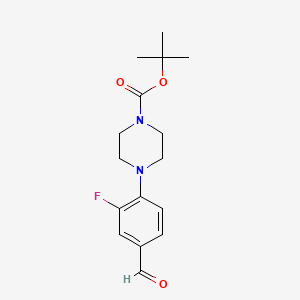
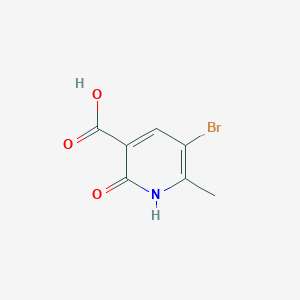
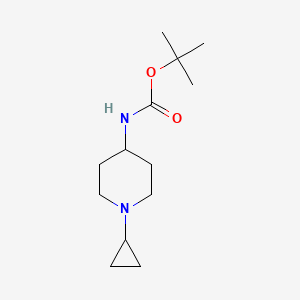
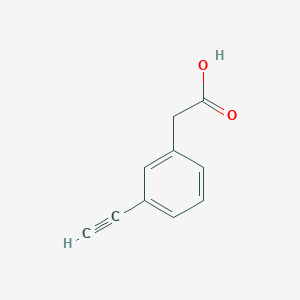
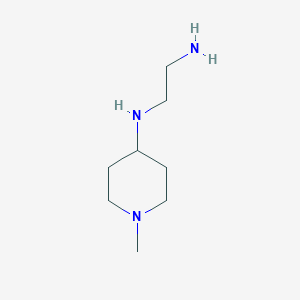
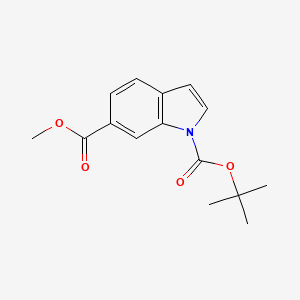
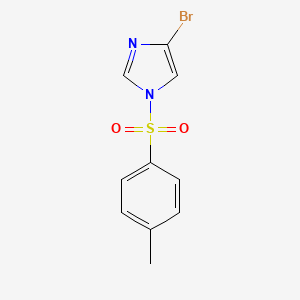
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

